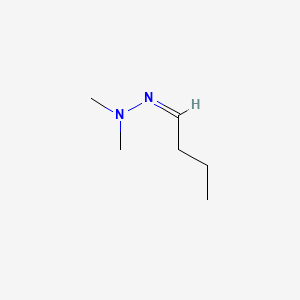![molecular formula C18H19N3O4S,K B1174998 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM CAS No. 143269-69-6](/img/new.no-structure.jpg)
5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a thiohydantoin moiety, and a carboxyethyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM typically involves multiple steps:
Formation of the Benzoxazole Ring: This step involves the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Introduction of the Thiohydantoin Moiety: The thiohydantoin ring is introduced through a cyclization reaction involving thiourea and an appropriate α-haloketone.
Carboxyethyl Group Addition: The carboxyethyl group is added via a nucleophilic substitution reaction, often using ethyl bromoacetate as the alkylating agent.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiohydantoin moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a more saturated structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a fluorescent probe is of interest. The benzoxazole ring can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Medicine
The compound’s structural features suggest potential pharmacological activities. Research is ongoing to explore its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM involves interactions with various molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thiohydantoin moiety may interact with enzymes, inhibiting their activity through covalent modification or competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE SODIUM
- **5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE LITHIUM
Uniqueness
Compared to its sodium and lithium counterparts, the potassium salt form of this compound may exhibit different solubility and stability profiles, making it more suitable for certain applications. The choice of counterion can influence the compound’s reactivity and interaction with biological targets, highlighting the importance of selecting the appropriate form for specific research or industrial needs .
Eigenschaften
CAS-Nummer |
143269-69-6 |
|---|---|
Molekularformel |
C18H19N3O4S,K |
Molekulargewicht |
0 |
Synonyme |
5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM SALT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




